Cas no 2137591-36-5 (2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester)

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester is a specialized intermediate in organic synthesis, featuring a reactive chloromethyl group and a sterically hindered tert-butyl ester moiety. Its structural design enables selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The dihydroisoquinoline core offers versatility in medicinal chemistry applications, while the ester group enhances solubility and stability during synthetic processes. The chloromethyl substituent facilitates further derivatization, allowing for cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in the development of pharmacologically active molecules, where precise control over molecular architecture is critical. Its balanced reactivity and stability make it a practical choice for targeted synthetic routes.
2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester structure
2137591-36-5 structure
Product name:2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester
CAS No:2137591-36-5
MF:C16H20ClNO4
Molecular Weight:325.787303924561
CID:5256046

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

    • 2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester
    • インチ: 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-8-7-12-11(9-18)5-4-6-13(12)14(19)21-10-17/h4-6H,7-10H2,1-3H3
    • InChIKey: HLLBWQVPJMHIFE-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(C(OCCl)=O)=CC=C2)CCN1C(OC(C)(C)C)=O

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-386995-0.5g
2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate
2137591-36-5
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2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate
2137591-36-5
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2137591-36-5
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EN300-386995-10.0g
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Enamine
EN300-386995-0.25g
2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate
2137591-36-5
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Enamine
EN300-386995-5.0g
2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate
2137591-36-5
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2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester 関連文献

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) esterに関する追加情報

Compound CAS No. 2137591-36-5: 2,5(1H)-Isoquinolinedicarboxylic Acid, 3,4-Dihydro-, 5-(Chloromethyl) 2-(1,1-Dimethylethyl) Ester

The compound with CAS No. 2137591-36-5, commonly referred to as 2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their unique structural properties and bioactivity. The isoquinoline core of this molecule is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, providing a rigid framework that can be further functionalized to enhance its properties.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The presence of the chloromethyl group at position 5 and the tert-butyl ester at position 2 introduces additional functionality to the molecule. These substituents not only influence the physical properties of the compound but also play a critical role in its potential applications. For instance, the chloromethyl group can act as a leaving group in substitution reactions, enabling further modifications to tailor the molecule for specific purposes.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. Isoquinoline derivatives are known for their ability to modulate various biological targets, including enzymes and receptors. Recent studies have highlighted the importance of such compounds in the development of anti-inflammatory agents and anticancer drugs. The tert-butyl ester group in this compound can serve as a protecting group during synthesis, ensuring stability during intermediate steps while allowing for controlled release under specific conditions.

Moreover, the isoquinoline dicarboxylic acid moiety provides a platform for exploring its role in metal coordination chemistry. The carboxylic acid groups can act as ligands, forming complexes with metal ions such as zinc or copper. These metal complexes have been shown to exhibit enhanced catalytic activity in organic transformations, making them valuable tools in industrial processes.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. High-resolution mass spectrometry (HRMS) has provided precise molecular weight data, while NMR studies have elucidated the spatial arrangement of substituents around the isoquinoline core.

The synthesis of this compound involves a series of well-established reactions that highlight the versatility of isoquinoline chemistry. Starting from an appropriate isoquinoline derivative, functionalization at specific positions is achieved through carefully designed reaction sequences. For example, substitution reactions are employed to introduce the chloromethyl group at position 5, while esterification reactions are used to attach the tert-butyl ester at position 2.

Recent research has also focused on optimizing the synthesis pathway to improve yield and reduce costs. Green chemistry principles have been integrated into these efforts, emphasizing the use of environmentally friendly solvents and reagents. Such advancements not only enhance the sustainability of production processes but also align with global initiatives aimed at reducing environmental impact.

In conclusion, CAS No. 2137591-36-5 represents a significant advancement in isoquinoline chemistry with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further exploration in drug development and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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